N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core modified with a benzyl substituent at the 5-position and a cyclohexanecarboxamide group at the 2-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Commercial availability through suppliers like Shenzhen Hygieia Biotech Co., Ltd. suggests industrial relevance, likely for research or preclinical development .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVOIYSPFHSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridine core, followed by the introduction of the benzyl group and the cyclohexanecarboxamide moiety. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and cyclohexanecarboxylic acid. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexane moieties, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Polar aprotic solvents and sometimes the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a thiazolo[5,4-c]pyridine scaffold with several analogs, but differences in substituents critically influence pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Key Observations:
Substituent Effects on Solubility :
- The cyclohexanecarboxamide group in the target compound introduces steric bulk, which may reduce aqueous solubility compared to the tert-butylbenzamide analog (). However, the hydrochloride salt mitigates this issue .
- In contrast, the ethanediamide derivative () achieves tablet formulation at low concentrations (0.5–10% w/w), suggesting optimized solubility via salt forms or excipients .
Pharmacological Implications :
- The benzyl group at the 5-position is conserved across analogs, indicating its role in scaffold stability or binding pocket interactions.
- The tert-butylbenzamide substituent () may enhance hydrophobic interactions with target proteins, whereas the cyclohexane group in the target compound could favor interactions with less polar binding sites .
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's structure consists of a tetrahydrothiazolo[5,4-c]pyridine moiety linked to a cyclohexanecarboxamide group. The IUPAC name for this compound is This compound . Its molecular formula is , with a molar mass of approximately 306.88 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on different receptor systems and potential therapeutic applications.
1. Receptor Binding and Agonist Activity
Research indicates that derivatives of the tetrahydrothiazolo[5,4-c]pyridine structure exhibit significant activity at beta-adrenoceptors. In particular:
- Beta3-Adrenoceptor Agonism : The compound has shown selective agonist activity towards the beta3-adrenoceptor (β3-AR), which plays a crucial role in metabolic regulation and energy expenditure. Functional assays demonstrated that analogues retaining the tetrahydrothiazolo structure maintain this agonistic effect .
2. Neuroprotective Effects
Studies have suggested potential neuroprotective effects attributed to the modulation of neuropeptide receptors. The compound may act as an antagonist for neuropeptide FF receptors, which are involved in pain modulation and neuroprotection .
The mechanisms underlying the biological activities of this compound include:
- Receptor Interaction : The compound's interaction with β3-AR leads to downstream signaling that promotes lipolysis and thermogenesis.
- Inhibition of Neuropeptide Receptors : By antagonizing neuropeptide FF receptors, the compound may mitigate pain signals and provide neuroprotective benefits.
Case Studies
A selection of studies exemplifies the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
